N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine
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Overview
Description
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine typically involves the reaction of 3-fluoro-N-methyl-L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products
The major product formed from the deprotection of this compound is 3-fluoro-N-methyl-L-alanine, which can be further utilized in various synthetic applications .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active compounds and peptidomimetics.
Medicine: As an intermediate in the development of pharmaceuticals and dual inhibitors.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-3-fluoro-L-alanine
- N-(tert-Butoxycarbonyl)-N-methyl-L-alanine
- N-(tert-Butoxycarbonyl)-3-chloro-N-methyl-L-alanine
Uniqueness
N-(tert-Butoxycarbonyl)-3-fluoro-N-methyl-L-alanine is unique due to the presence of both the Boc protecting group and the fluorine atom. The fluorine atom can impart unique properties to the compound, such as increased metabolic stability and altered electronic properties, making it valuable in pharmaceutical and chemical research .
Properties
CAS No. |
918409-11-7 |
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Molecular Formula |
C9H16FNO4 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2R)-3-fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11(4)6(5-10)7(12)13/h6H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
FFBDRDXWIXEMGM-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CF)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CF)C(=O)O |
Origin of Product |
United States |
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